CPS1 Inhibitor Potency Gain with 2,6-Dimethyl Core
In a biochemical assay measuring ADP formation from CPS1, the (2R,6R)-2,6-dimethylpiperazine derivative (compound 12, H3B-374) demonstrated an IC50 of 360 nM. This represents an 18-fold enhancement in inhibitory activity compared to the unsubstituted piperazine hit compound 2 (IC50 = 7.8 μM) [1]. This improvement is attributed to the enforced staggered conformation of the piperazine ring by the 2,6-methyl groups, which optimizes key hydrogen-bond interactions with the protein backbone [1].
| Evidence Dimension | In vitro inhibitory potency against Carbamoyl Phosphate Synthetase 1 (CPS1) |
|---|---|
| Target Compound Data | IC50 = 360 nM (for (2R,6R)-2,6-dimethylpiperazine analog H3B-374) |
| Comparator Or Baseline | IC50 = 7.8 μM (unsubstituted piperazine hit compound 2) |
| Quantified Difference | 18-fold improvement in potency |
| Conditions | Biochemical assay measuring ADP formation from CPS1 in the presence of inhibitor. |
Why This Matters
This data quantifies the significant potency gain conferred by the 2,6-dimethyl substitution on the piperazine core, making this compound class a critical starting point for developing potent inhibitors.
- [1] Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Med. Chem. Lett. 2020, 11, 6, 1305–1309. View Source
